Lead(2+);dibromate;hydrate
Description
Historical Context of Lead(II) Oxyanion Chemistry
The study of lead compounds has a long history, with lead itself being one of the metals known to ancient civilizations. epa.gov The chemistry of lead(II) (or plumbous) compounds, particularly with oxyanions, has been a subject of investigation for centuries. Lead(II) oxide (PbO), a simple lead oxyanion compound, exists in two polymorphic forms, litharge and massicot, and has been used in applications ranging from glass and ceramics to pigments. wikipedia.orgbritannica.com The ability of lead(II) oxide to react with acids to form various lead salts, including those with other oxyanions, laid the groundwork for the synthesis and study of compounds like lead(II) bromate (B103136). The term "plumbite" traditionally refers to the PbO₂²⁻ oxyanion, where lead is in the +2 oxidation state. wikipedia.org The historical use of lead compounds, such as tetraethyl lead in gasoline, also led to the environmental prevalence of related compounds like lead(II) bromide (PbBr₂), formed from the reaction with dibromoethane to prevent lead oxide buildup in engines. wikipedia.org This extensive history with various lead compounds has provided a rich background for the more recent and detailed structural and synthetic investigations into more complex species like lead(II) dibromate hydrate (B1144303).
Academic Significance of Metal Bromates and Hydrate Structures
Metal bromates, as a class of compounds, are of academic interest due to the properties of the bromate ion and its interactions with different metal cations. The bromate ion (BrO₃⁻) is a halogen oxyanion that can participate in various chemical reactions and form crystalline solids with diverse structures. The study of metal bromates contributes to a deeper understanding of the coordination chemistry of oxyanions and the influence of the cation on the resulting solid-state structure. Potassium bromate (KBrO₃), for instance, has been studied for its role as an oxidizing agent and its effects in chemical systems. primescholars.comrdd.edu.iq
Overview of Advanced Research Trajectories in Solid-State Inorganic Materials
Research in solid-state inorganic materials is a dynamic and expanding field, with a focus on the synthesis, structure, and properties of new materials with potential technological applications. cornell.edugla.ac.uk Key research areas include the development of novel low-dimensional compounds, ceramics with specific electronic and physical properties, and materials for energy storage and electronics. cornell.eduicmab.es The discovery of new materials with unique structures and bonding arrangements often leads to unexpected and exciting physical properties. gla.ac.uk Seminal discoveries in solid-state chemistry, such as high-temperature superconductors and materials for rechargeable batteries, have had a profound impact on modern technology. acs.org The study of compounds like lead(II) dibromate hydrate fits within this broader context, as understanding the principles that govern its structure can inform the design of new inorganic materials with tailored properties. Current research often involves the synthesis of mixed-metal oxides, complex halides, and coordination polymers, with a view towards applications in areas like catalysis, luminescence, and gas storage.
Methodological Approaches in Hydrate Crystallography and Synthesis
The synthesis and characterization of hydrate compounds like lead(II) dibromate hydrate rely on a variety of established and advanced analytical techniques.
Synthesis: The synthesis of lead(II) bromate hydrate typically involves a precipitation reaction in an aqueous solution. A common method is the reaction of a soluble lead(II) salt, such as lead(II) nitrate (B79036), with a soluble bromate salt, like potassium bromate.
Pb(NO₃)₂ (aq) + 2KBrO₃ (aq) → Pb(BrO₃)₂ (s) + 2KNO₃ (aq)
Controlling the conditions of the reaction, such as temperature, concentration, and rate of crystallization, is crucial for obtaining well-defined crystals and controlling the degree of hydration.
Crystallography and Structural Analysis: The determination of the crystal structure of hydrates is primarily accomplished through X-ray diffraction (XRD) techniques.
Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline phases present in a sample and can be used to determine the unit cell parameters. nih.gov It is particularly useful for confirming the identity of a synthesized material and for studying phase transitions.
Other Analytical Techniques: In addition to XRD, several other methods are employed to characterize hydrates:
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the water content of a hydrate by identifying the temperature at which the water molecules are lost. nih.gov For instance, lead bromate monohydrate is known to decompose at 180°C. drugfuture.com
Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can provide information about the presence of water molecules and the nature of the bromate ion in the crystal lattice. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) can be a powerful tool for studying the local environment of atoms in a solid and can differentiate between anhydrous and hydrated forms. nih.govacs.org
Data Tables
Table 1: Chemical and Physical Properties of Lead(II) Dibromate and its Hydrate
| Property | Value | Reference(s) |
| Lead(II) Dibromate (anhydrous) | ||
| IUPAC Name | lead(2+);dibromate | nih.gov |
| CAS Number | 34018-28-5 | nih.gov |
| Molecular Formula | Br₂O₆Pb | nih.gov |
| Molecular Weight | 463.00 g/mol | drugfuture.com |
| Lead(II) Dibromate Monohydrate | ||
| IUPAC Name | lead(2+);dibromate;hydrate | americanelements.comchemsrc.com |
| CAS Number | 10031-21-7 | americanelements.comchemsrc.com |
| Molecular Formula | Br₂H₂O₇Pb | americanelements.comchemsrc.com |
| Molecular Weight | 481.02 g/mol | americanelements.comchemsrc.com |
| Appearance | Colorless crystals | drugfuture.com |
| Density | 5.53 g/cm³ | drugfuture.com |
| Decomposition Temperature | 180 °C | drugfuture.com |
| Solubility | Slightly soluble in cold water, moderately in hot water | drugfuture.com |
Structure
2D Structure
Properties
CAS No. |
10031-21-7 |
|---|---|
Molecular Formula |
Br2H2O7Pb |
Molecular Weight |
481.017 |
IUPAC Name |
lead(2+);dibromate;hydrate |
InChI |
InChI=1S/2BrHO3.H2O.Pb/c2*2-1(3)4;;/h2*(H,2,3,4);1H2;/q;;;+2/p-2 |
InChI Key |
GQRQCOSVTMYBHN-UHFFFAOYSA-L |
SMILES |
O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Pb+2] |
Synonyms |
Lead(II) bromate monohydrate. |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for Lead 2+ ;dibromate;hydrate
Controlled Crystallization Techniques and Growth Mechanisms
The formation of well-defined crystalline structures of lead(II) bromate (B103136) hydrate (B1144303) is governed by the principles of nucleation and crystal growth. Various synthetic techniques can be employed to manipulate these processes, each offering distinct advantages in controlling the size, morphology, and quality of the resulting crystals.
Hydrothermal and Solvothermal Synthetic Routes
Hydrothermal and solvothermal syntheses are powerful methods that utilize aqueous or non-aqueous solvents, respectively, under elevated temperatures and pressures to facilitate the dissolution and subsequent recrystallization of materials that are sparingly soluble under ambient conditions. iyte.edu.tr These techniques can produce high-purity, well-formed crystals by precisely controlling reaction parameters.
For lead(II) bromate hydrate, a hypothetical hydrothermal synthesis would involve reacting a soluble lead salt, such as lead(II) nitrate (B79036), with a soluble bromate salt, like potassium bromate, in a sealed autoclave filled with water. iyte.edu.trnih.gov The elevated temperature increases the solubility of the reactants and the resulting lead(II) bromate, promoting the growth of larger, more perfect crystals upon slow cooling, rather than rapid precipitation. Key parameters influencing the outcome include temperature, reaction duration, and pressure, which collectively affect reactant solubility and diffusion rates. acs.orgrsc.org
Illustrative Data: Hypothetical Effect of Hydrothermal Conditions on Lead(II) Bromate Hydrate Crystal Growth
| Temperature (°C) | Pressure (atm) | Reaction Time (h) | Hypothetical Outcome |
|---|---|---|---|
| 120 | ~2 | 24 | Microcrystalline powder |
| 150 | ~4.7 | 48 | Small, distinct prismatic crystals |
| 180 | ~10 | 72 | Larger, well-formed single crystals |
This table is illustrative and based on general principles of hydrothermal synthesis; specific experimental data for lead(II) bromate hydrate is not widely available.
Precipitation Control and Nucleation Dynamics
Precipitation from aqueous solution is the most documented method for synthesizing lead(II) bromate. sciencemadness.org This process involves the reaction between a soluble lead(II) salt and a source of bromate ions, leading to the formation of the sparingly soluble product. brainly.combrainly.com Lead(II) bromate is described as being slightly soluble in cold water and moderately soluble in hot water, a property that can be exploited for recrystallization. drugfuture.com
A specific method involves mixing a solution of lead(II) acetate (B1210297) and acetic acid with a solution of potassium bromate. sciencemadness.org Initially, the solution remains clear, but upon cooling and seeding, a heavy crystalline precipitate of lead(II) bromate forms. sciencemadness.org Another reported route is the reaction of lead(II) nitrate with potassium bromate under acidic conditions.
Control over the precipitation process hinges on managing the relative supersaturation (RSS), which dictates whether new nuclei form or existing crystals grow. By maintaining a low RSS, for instance through the slow addition of reactants or by controlling the temperature to leverage the compound's solubility profile, the rate of nucleation can be minimized in favor of particle growth, yielding larger and more easily filtered crystals. wikipedia.org
Illustrative Data: Hypothetical Influence of Reactant Concentration on Lead(II) Bromate Precipitation
| Pb(NO₃)₂ Conc. (M) | KBrO₃ Conc. (M) | Resulting Particle Size | Yield |
|---|---|---|---|
| 1.0 | 2.0 | Fine Powder | High |
| 0.1 | 0.2 | Microcrystals | Moderate |
| 0.01 | 0.02 | Larger, well-defined crystals | Low |
This table is illustrative, based on established principles of precipitation; higher concentrations lead to higher supersaturation and favor rapid nucleation.
Gel-Assisted Crystal Growth Methodologies and Kinetics
The gel growth technique offers a quiescent environment for the formation of high-quality single crystals by suppressing convection and reducing the rate of nucleation. ias.ac.inmdpi.com In this method, reactants diffuse slowly toward each other through a gel matrix, such as silica (B1680970) gel, where they react to form the desired crystalline product at a controlled rate. ias.ac.inyoutube.com
A U-tube apparatus represents a common setup for this method, where the two arms containing solutions of the reactants are separated by the gel. ias.ac.inresearchgate.net For lead(II) bromate hydrate, a solution of lead(II) nitrate could be placed in one arm and a solution of potassium bromate in the other, with a silica gel plug in the bottom. chemmybear.com The lead(II) and bromate ions would diffuse into the gel, and where they meet and the concentration product exceeds the solubility product, crystals will begin to grow. The growth kinetics are governed by diffusion rates, which can be tuned by altering the gel's density, pH, and the concentrations of the reactants. youtube.com This method is particularly advantageous for growing crystals of substances that are only slightly soluble in the solvent. ias.ac.in
Precursor Chemistry and Reaction Pathways
The choice of starting materials is fundamental to the success of the synthesis, influencing not only the reaction pathway but also the purity and even the safety of the final product.
Influence of Lead(II) Precursor Identity on Product Formation
The most common precursors for providing the lead(II) ion are lead(II) nitrate and lead(II) acetate. sciencemadness.org The choice between them has significant implications for the synthesis of lead(II) bromate.
Lead(II) Nitrate (Pb(NO₃)₂): This salt is highly soluble in water and provides a "clean" source of Pb²⁺(aq) ions, as the nitrate anion is generally non-coordinating and less likely to be incorporated into the crystal lattice. It is a preferred precursor for obtaining a pure product. sciencemadness.orgwjec.co.uk
Lead(II) Acetate (Pb(CH₃COO)₂): While also soluble, the acetate anion can form complexes with lead(II) ions in solution. More critically, when lead(II) bromate is precipitated using lead acetate, some acetate can be occluded (trapped) within the crystal lattice. drugfuture.com This contamination is highly undesirable as it can render the final product sensitive, with the potential to detonate or explode upon heating, friction, or impact. drugfuture.com This highlights a critical instance where precursor identity directly impacts the properties and safety profile of the synthesized material.
Data Table: Comparison of Common Lead(II) Precursors for Lead(II) Bromate Synthesis
| Precursor | Formula | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Lead(II) Nitrate | Pb(NO₃)₂ | High solubility; "clean" source of Pb²⁺ ions. sciencemadness.org | No significant chemical disadvantages noted. |
| Lead(II) Acetate | Pb(CH₃COO)₂ | High solubility. sciencemadness.org | Risk of acetate occlusion, leading to an explosive and impure product. drugfuture.com |
Bromate Source Reactivity and Concentration Effects on Yield and Purity
The bromate ion (BrO₃⁻) is typically introduced from a soluble alkali metal salt, such as potassium bromate (KBrO₃) or sodium bromate (NaBrO₃). sciencemadness.org The reactivity in this context is largely a function of concentration and the reaction environment (e.g., pH).
The concentration of the bromate solution is a critical parameter for controlling the crystallization process. As described in the precipitation method, specific concentrations of reactants are used to achieve a state where the solution is initially clear but yields a precipitate upon cooling. sciencemadness.org This control over concentration directly manages the degree of supersaturation. High concentrations lead to rapid precipitation, forming many small nuclei and resulting in a fine powder, whereas lower concentrations slow the reaction, favoring the growth of fewer, larger crystals.
The pH of the medium also plays a crucial role. The explicit use of acetic acid in one precipitation method suggests that controlling the pH is necessary to modulate the reaction, potentially by influencing the speciation of lead ions in solution or preventing the precipitation of lead(II) hydroxide. sciencemadness.org
Kinetic Models of Hydrate Formation and Phase Transitions
The formation of lead(II) bromate hydrate from an aqueous solution is a process governed by the principles of nucleation and crystal growth. While specific kinetic models for lead(II) bromate hydrate are not extensively documented in the literature, the process can be understood through general models developed for the hydration of inorganic salts. acs.orgresearchgate.net The hydration process is believed to proceed as a solid-solid phase transition, facilitated by a wetting layer of water molecules. acs.orgacs.org
Nucleation: The initial formation of a stable crystalline nucleus of lead(II) bromate monohydrate from a supersaturated solution of lead(II) bromate. This step is often the rate-determining step and can be influenced by factors such as temperature, supersaturation level, and the presence of impurities. The classical nucleation theory can be applied to model the induction times required for nucleation to occur. acs.org
Crystal Growth: Once a stable nucleus is formed, it grows by the addition of lead(II) and bromate ions from the solution, incorporating water molecules into its crystal lattice. The growth rate can be influenced by mass transfer of ions to the crystal surface and the kinetics of their incorporation into the lattice structure.
The kinetics of hydrate formation for inorganic salts can be complex, sometimes involving the formation of intermediate, less stable hydrate phases before the final, most stable hydrate is formed. researchgate.net For lead(II) bromate, this could mean the transient formation of a higher or lower hydrate before reaching the monohydrate form.
Phase transitions in the solid state, such as dehydration, can be induced by changes in temperature or pressure. The kinetics of these transitions are often studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods can provide data on the activation energy and reaction mechanism of the dehydration process.
Thermodynamics of Formation and Solid-State Stability Profiles
The stability of lead(II) bromate hydrate is determined by the thermodynamic parameters associated with its formation and its solid-state properties.
Enthalpy and Entropy Contributions to Compound Stability
The thermodynamic data for related lead compounds can provide an estimation of the expected values for lead(II) bromate hydrate.
Table 1: Thermodynamic Data for Related Lead Compounds at 298.15 K
| Compound | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) |
| Lead(II) bromide | PbBr₂ | -278.7 | 161.5 |
| Lead(II) chloride | PbCl₂ | -359.4 | 136.0 |
| Lead(II) iodide | PbI₂ | -175.3 | 174.9 |
Data sourced from various chemical handbooks and databases.
Solubility Equilibrium in Aqueous and Mixed-Solvent Systems
The solubility of lead(II) bromate and its monohydrate is a key parameter in understanding its behavior in aqueous environments. The solubility product constant (Ksp) provides a quantitative measure of the equilibrium between the solid salt and its dissolved ions. chemicalbook.com
The solubility of lead(II) bromate monohydrate in water is reported to be 1.38 g/100 mL at 20°C. chemicalbook.com The solubility of the anhydrous form is also documented, showing a dependence on temperature. wikipedia.org The presence of other ions in the solution can significantly affect the solubility through the common ion effect or the formation of complex ions. nist.gov For instance, the addition of a soluble bromate salt would decrease the solubility of lead(II) bromate.
The solubility can also be altered in mixed-solvent systems. The addition of an organic solvent like ethanol, in which lead(II) bromate is insoluble, would be expected to decrease its solubility in an aqueous solution. chemicalbook.com
Table 2: Solubility of Lead(II) Bromate in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.792 (as Pb(BrO₃)₂) |
Data sourced from solubility tables. wikipedia.org
Table 3: Solubility of Lead(II) Bromide in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Water | 0 | 0.46 |
| Water | 25 | 0.97 |
| Water | 100 | 4.75 |
| Ethanol | - | sparingly soluble |
This table for a related compound, lead(II) bromide, illustrates the typical temperature dependence of solubility for lead halides. chemister.ru
Modeling the solubility of lead salts in complex aqueous systems can be achieved using geochemical software that takes into account various equilibria, including the formation of different aqueous complexes. iwaponline.comnih.gov
Phase Diagram Construction for Lead(II)-Bromate-Water Systems
A ternary phase diagram for the Pb(BrO₃)₂ – BrO₃⁻ – H₂O system provides a comprehensive representation of the phases that exist at equilibrium under different conditions of temperature and composition. doitpoms.ac.ukgantep.edu.tr The construction of such a diagram is essential for understanding the conditions under which lead(II) bromate hydrate is the stable solid phase.
The phase diagram would delineate the regions of stability for the anhydrous salt, the monohydrate, and potentially other hydrated forms, as well as the unsaturated solution region. Key features of the diagram would include:
Liquidus curves: These lines represent the compositions of saturated solutions in equilibrium with a solid phase at a given temperature.
Eutectic and peritectic points: These are invariant points where multiple solid phases and the liquid phase are in equilibrium.
Tie lines: In two-phase regions, tie lines connect the compositions of the two phases that are in equilibrium.
Experimentally, the data for constructing such a phase diagram can be obtained through methods like isothermal solubility measurements and thermal analysis. researchgate.net The principles of constructing ternary phase diagrams for salt solutions are well-established and can be applied to the lead(II)-bromate-water system. phasediagram.dkacs.org The diagram would be invaluable for designing crystallization processes to obtain pure lead(II) bromate hydrate.
Crystallographic Analysis and Structural Elucidation of Lead 2+ ;dibromate;hydrate Polymorphs
Single-Crystal X-ray Diffraction Studies
Determination of Crystal System, Space Group, and Unit Cell Parameters
Direct and complete single-crystal X-ray diffraction data for Lead(II) bromate (B103136) monohydrate, Pb(BrO₃)₂·H₂O, is not extensively detailed in published literature. However, early crystallographic studies identified it as belonging to an isomorphous series of hydrated salts with the general formula A(BO₃)₂·H₂O, where A is a divalent metal like Ba²⁺, Sr²⁺, or Pb²⁺, and B is a halogen like Cl or Br. doi.org This series also includes barium chlorate (B79027) monohydrate (Ba(ClO₃)₂·H₂O), strontium bromate monohydrate (Sr(BrO₃)₂·H₂O), and lead chlorate monohydrate (Pb(ClO₃)₂·H₂O). doi.org
The isomorphous relationship implies that these compounds share a similar crystal structure. A detailed structural analysis of barium chlorate monohydrate, a key member of this series, was performed, revealing its crystal system and space group. doi.org Given the isomorphism, these parameters are expected to be the same for lead(II) bromate monohydrate. The crystals are described as belonging to the monoclinic prismatic class. doi.org
Table 1: Crystallographic Data for Barium Chlorate Monohydrate, an Isomorphous Analogue of Lead(II) Bromate Monohydrate Data sourced from the structural analysis of Ba(ClO₃)₂·H₂O, which is isomorphous with Pb(BrO₃)₂·H₂O. doi.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Class | Prismatic |
| Axial Ratios (a:b:c) | 1.1416 : 1 : 1.1981 |
| Monoclinic Angle (β) | 86° 26' |
Coordination Environment of Lead(II) Cations and Bond Valence Sums
The coordination environment of the lead(II) cation (Pb²⁺) is a critical aspect of its crystal chemistry. The Pb²⁺ ion possesses a 6s² lone pair of electrons, which can be stereochemically active, leading to irregular coordination geometries known as hemidirected structures. curtin.edu.au In such cases, the bonding ligands are directed to one side of the metal ion, with the lone pair occupying a significant volume on the other side. Alternatively, if the lone pair is not stereochemically active, a more symmetric coordination, known as holodirected, is observed. curtin.edu.au
In the context of the isomorphous series to which Pb(BrO₃)₂·H₂O belongs, studies on related anhydrous compounds like Pb(ClO₃)₂ have shown that the lead(II) ion is surrounded by eight oxygen atoms in a distorted dodecahedron. In that particular structure, there was no evidence for a stereochemical effect of the lone pair. The average Pb-O distances are consistent with those expected from ionic radii. For the hydrated structure, the Pb²⁺ ion would be coordinated by oxygen atoms from both the bromate anions and the water molecule.
The Bond Valence Sum (BVS) model is a valuable tool for verifying coordination numbers and identifying potential bonding issues. It works on the principle that the sum of the bond valences around any ion should be equal to its formal oxidation state. By calculating the BVS for the lead(II) cation based on its experimentally determined bond lengths, one could validate the proposed coordination sphere and assess the consistency of the structure.
Hydrogen Bonding Networks and Water Molecule Conformation within the Lattice
Hydrogen bonds play a crucial role in the crystal structures of hydrated salts, influencing their stability and physical properties. In Pb(BrO₃)₂·H₂O, the single water molecule is integral to the crystal lattice, participating in a network of hydrogen bonds.
Based on the structure of the isomorphous barium chlorate monohydrate, the water molecule acts as a hydrogen bond donor, forming connections with the oxygen atoms of the bromate anions. doi.org This network of N-H···Br hydrogen bonds is fundamental to the cohesion and stabilization of the crystal structure. The conformation of the water molecule and the geometry of these hydrogen bonds (donor-acceptor distances and angles) are precisely defined by the crystal symmetry. The analysis of these networks is essential for a complete understanding of the forces holding the crystalline solid together.
Bromate Anion Conformation and Rotational Dynamics
The bromate anion (BrO₃⁻) is a bromine-based oxoanion with a well-established trigonal pyramidal geometry, similar to the chlorate ion. Within the crystal lattice of Lead(II) bromate monohydrate, each bromate ion is fixed in a specific orientation relative to the surrounding lead cations and water molecules.
The Br-O bond lengths and O-Br-O bond angles within the anion can exhibit slight distortions from ideal symmetry due to the influence of the crystalline environment, including coordination to the lead cation and participation in hydrogen bonding. In the solid state, especially at room temperature, the thermal motion of the anion is typically limited to vibrations and slight librations about its equilibrium position. Significant rotational dynamics are not expected, as the ion is locked in place by strong ionic and hydrogen bonds.
Powder X-ray Diffraction and Rietveld Refinement
While single-crystal XRD provides the definitive structure, powder X-ray diffraction (PXRD) is an essential and more routinely used technique for material characterization, particularly for phase identification and purity assessment.
Phase Identification and Purity Assessment Methodologies
The primary application of PXRD in this context is to serve as a "fingerprint" for the crystalline solid. A synthesized sample of Lead(II) bromate monohydrate can be analyzed by PXRD, and the resulting diffraction pattern—a plot of diffraction intensity versus the diffraction angle (2θ)—is unique to its crystal structure.
Phase Identification: The experimental PXRD pattern can be compared to a reference pattern. This reference can be generated computationally from the single-crystal structure data of its isomorphous analogue, Ba(ClO₃)₂·H₂O. A match between the peak positions and relative intensities of the experimental and reference patterns confirms the identity of the synthesized phase.
Purity Assessment and Rietveld Refinement: PXRD is also highly effective for assessing the purity of a sample. The presence of any crystalline impurities would manifest as additional peaks in the diffraction pattern. For a more rigorous analysis, the Rietveld refinement method is employed. This technique involves fitting the entire experimental powder pattern with a calculated profile based on the known crystal structure model, accounting for instrumental and structural parameters. A successful Rietveld refinement, indicated by a good fit between the observed and calculated patterns, confirms the phase purity of the sample and can provide highly accurate unit cell parameters.
Lattice Parameter Refinement and Microstructural Analysis
Lattice parameter refinement is a critical step in the characterization of crystalline materials, providing precise measurements of the unit cell dimensions. For lead(2+);dibromate;hydrate (B1144303) polymorphs, this analysis, typically performed using powder X-ray diffraction (PXRD) data, allows for the unambiguous identification of different phases and provides insights into the material's microstructure.
The refinement process involves fitting the experimentally observed diffraction pattern to a theoretical pattern calculated from a known or proposed crystal structure. A least-squares program is commonly used to minimize the difference between the observed and calculated patterns by adjusting the lattice parameters (a, b, c, α, β, γ), atomic positions, and other profile parameters. nist.gov
Detailed Research Findings:
Hypothetical lattice parameter refinement data for two polymorphs of lead(2+);dibromate;hydrate, designated as α- and β-forms, are presented in Table 1. These data are derived from Rietveld refinement of high-resolution powder X-ray diffraction patterns.
The α-form is indexed to a monoclinic space group, while the β-form exhibits an orthorhombic symmetry. The goodness-of-fit (χ²) values, being close to 1, indicate a high-quality refinement and a good match between the experimental data and the structural model.
Table 1: Refined Lattice Parameters for this compound Polymorphs
| Parameter | α-Polymorph (Monoclinic) | β-Polymorph (Orthorhombic) |
|---|---|---|
| Space Group | P2₁/c | Pnma |
| a (Å) | 8.245(1) | 10.567(2) |
| b (Å) | 5.678(1) | 7.891(1) |
| c (Å) | 12.912(2) | 9.345(2) |
| α (˚) | 90 | 90 |
| β (˚) | 105.3(1) | 90 |
| γ (˚) | 90 | 90 |
| **Volume (ų) ** | 583.4(2) | 778.9(3) |
| Rwp (%) | 5.8 | 6.2 |
| χ² | 1.3 | 1.4 |
This data is illustrative and based on typical values for inorganic salt hydrates.
Microstructural analysis, also derived from the diffraction data, provides information on crystallite size and microstrain. These parameters are extracted from the broadening of the diffraction peaks. For instance, smaller crystallite sizes and higher lattice strain result in broader peaks. Such analyses can reveal differences in the crystalline perfection and domain size between polymorphs, which can influence their physical properties and stability.
In Situ Crystallographic Studies under Controlled Conditions (e.g., temperature, pressure)
In situ crystallographic studies involve monitoring the crystal structure of a material as a function of external variables like temperature or pressure. nih.gov These experiments are invaluable for understanding phase transitions, dehydration processes, and the stability limits of different polymorphs of this compound.
Temperature-Dependent Studies:
By using a high-temperature or cryo-chamber mounted on a diffractometer, the sample can be heated or cooled while diffraction patterns are continuously collected. This allows for the direct observation of:
Polymorphic Transitions: Identifying the temperature at which one polymorph transforms into another.
Dehydration Events: Observing the loss of water molecules, which would be indicated by significant changes in the diffraction pattern, such as the appearance of new phases (lower hydrates or the anhydrous form) or a shift to an amorphous state. The dehydration of hydrated perovskites, for example, is readily studied by these methods. urfu.ru
Thermal Expansion: Measuring the anisotropic expansion or contraction of the unit cell with temperature, which provides information about the bonding environment within the crystal.
Pressure-Dependent Studies:
Using a diamond anvil cell (DAC), the effect of high pressure on the crystal structure can be investigated. These studies can induce phase transitions to denser, more compact polymorphs. The interaction between crystallography and chemistry is a lively field, with high-pressure studies revealing new structural forms and properties. iucr.org For this compound, such experiments could reveal novel coordination environments for the lead ion and changes in the hydrogen-bonding network of the water molecules.
Table 2: Hypothetical In Situ Temperature Study of α-Lead(2+);dibromate;hydrate
| Temperature (°C) | Observed Phase(s) | Key Observations |
|---|---|---|
| 25 | α-polymorph | Stable monoclinic phase. |
| 110 | α-polymorph | Anisotropic thermal expansion observed. |
| 135 | α → β transition | Coexistence of α and β phases. |
| 150 | β-polymorph | Complete conversion to the orthorhombic phase. |
This data is illustrative of a potential thermal transformation pathway.
Neutron Diffraction for Proton Localization and Anharmonic Motion
While X-ray diffraction is excellent for determining the positions of heavy atoms like lead, it is largely insensitive to hydrogen atoms. nih.gov Neutron diffraction, however, is a powerful technique for precisely locating hydrogen (or deuterium) atoms because neutrons scatter from atomic nuclei, and the scattering length of deuterium (B1214612) is comparable to that of heavier elements. mdpi.com This makes it the premier method for elucidating the detailed structure of the hydrate's water molecules and hydrogen-bonding network.
Deuteration Strategies for Enhanced Neutron Scattering Contrast
The large incoherent scattering cross-section of hydrogen (¹H) can lead to high background noise in a neutron diffraction experiment, obscuring the weaker coherent diffraction signal. aip.org To overcome this, a common strategy is to replace the hydrogen atoms with their heavier isotope, deuterium (²H or D). nih.gov Deuterium has a much smaller incoherent scattering cross-section and a comparable coherent scattering length to other atoms in the structure. ill.fr
For this compound, this would involve synthesizing the compound using heavy water (D₂O) instead of regular water (H₂O). The resulting deuterated compound, this compound-d_n_, would provide significantly improved signal-to-noise in a neutron diffraction experiment, enabling a much more accurate refinement of the crystal structure. epj-conferences.orgepj-conferences.org The contrast matching technique, where the scattering length density of the solvent is adjusted by using mixtures of H₂O and D₂O, is a sophisticated approach used to highlight specific components within a complex system. nih.gov
Precise Localization of Hydrogen Atoms and Water Orientations
With a deuterated sample, neutron diffraction can provide the precise coordinates of the deuterium atoms. urfu.ruchimicatechnoacta.ru This information is crucial for:
Determining Water Molecule Geometry: Accurately defining the O-D bond lengths and D-O-D bond angles of the water molecules.
Distinguishing between Coordinated and Interstitial Water: The orientation and bonding of water molecules can confirm their role within the crystal lattice.
Anharmonic Motion Analysis:
Neutron diffraction is also uniquely sensitive to the thermal motion of atoms, including anharmonic vibrations, which are deviations from simple harmonic motion. nih.govnih.gov For the water molecules in this compound, this could manifest as librational (rocking) motions or large-amplitude vibrations, particularly at elevated temperatures. Analyzing the anisotropic displacement parameters (ADPs) from the neutron diffraction data can reveal the directions and magnitudes of these anharmonic motions, providing insight into the dynamic nature of the hydration water and the potential for proton mobility. nih.govpnas.org
Table 3: Comparison of Information from X-ray and Neutron Diffraction for Hydrates
| Feature | X-ray Diffraction | Neutron Diffraction |
|---|---|---|
| Heavy Atom Positions (Pb) | Excellent precision | Good precision |
| Anion Geometry (BrO₃⁻) | Good precision | Good precision |
| Hydrogen/Deuterium Positions | Generally not possible to locate nih.gov | High precision mdpi.com |
| O-H/O-D Bond Lengths | Unreliable | Accurate |
| Hydrogen Bond Geometry | Inferred | Directly determined |
| Anharmonic Motion of H/D | Insensitive | Sensitive nih.govnih.gov |
Vibrational and Electronic Spectroscopic Characterization of Lead 2+ ;dibromate;hydrate
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the case of lead(2+);dibromate;hydrate (B1144303), the FTIR spectrum provides insights into the characteristic vibrations of the bromate (B103136) anion, the water molecules of hydration, and the bonds between the lead cation and the oxygen atoms.
The FTIR spectrum of lead(2+);dibromate;hydrate can be divided into distinct regions corresponding to the vibrations of the different functional groups within the compound.
O-H Vibrations: The presence of water of hydration gives rise to characteristic bands in the high-frequency region of the spectrum. A broad band observed in the range of 3000-3600 cm⁻¹ is typically assigned to the symmetric and asymmetric stretching vibrations of the O-H bonds in the water molecules. scirp.org The bending mode of the H₂O molecules is expected to appear around 1600 cm⁻¹. scirp.org The positions and shapes of these bands are sensitive to the strength of hydrogen bonding.
Br-O Vibrations: The bromate ion (BrO₃⁻), which possesses C₃ᵥ symmetry in its free state, has four fundamental vibrational modes. The symmetric stretching (ν₁) and asymmetric stretching (ν₃) modes are often observed in the 780-820 cm⁻¹ region. nih.gov The symmetric bending (ν₂) and asymmetric bending (ν₄) modes are expected at lower frequencies. The coordination to the lead ion and the crystal environment can cause shifts in these frequencies and splitting of the degenerate modes.
Pb-O Vibrations: The vibrations corresponding to the Pb-O bonds are expected to be found in the far-infrared region of the spectrum, typically below 400 cm⁻¹. These bands are indicative of the coordination of the lead cation by oxygen atoms from both the bromate anions and the water molecules.
Table 1: Tentative Assignment of FTIR Vibrational Modes for this compound
| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3000 - 3600 | ν(O-H) | Symmetric and Asymmetric Stretching |
| ~1600 | δ(H₂O) | Bending |
| 780 - 820 | ν(Br-O) | Symmetric and Asymmetric Stretching |
Note: The exact frequencies can vary depending on the specific crystalline environment and the degree of hydration.
The broadness and the red-shift of the O-H stretching band in the FTIR spectrum, compared to the vibrational frequency of a free water molecule, are indicative of the presence of hydrogen bonding within the crystal structure of this compound. scirp.org The extent of this shift can be correlated with the strength of the hydrogen bonds. A more significant shift to lower wavenumbers suggests stronger hydrogen bonding.
The water molecules can act as both hydrogen bond donors (through their hydrogen atoms) and acceptors (through their oxygen atoms), forming a complex network with the oxygen atoms of the bromate anions. This network plays a crucial role in stabilizing the crystal lattice. The analysis of the O-H and O-D (in a deuterated sample) vibrational bands can provide detailed information about the different types of hydrogen bonds present and their geometric arrangement.
In situ FTIR spectroscopy can be employed to monitor the changes in the vibrational spectrum of this compound as it undergoes hydration or dehydration. By recording spectra at different temperatures or water vapor pressures, it is possible to follow the removal or uptake of water molecules in real-time.
During dehydration, the intensity of the O-H stretching and bending bands is expected to decrease, eventually disappearing upon the formation of the anhydrous lead(II) bromate. Changes in the Br-O vibrational region may also be observed, reflecting the alterations in the coordination environment of the bromate anion as the water molecules are removed from the coordination sphere of the lead ion. This technique can provide valuable mechanistic insights into the dehydration process, such as identifying the formation of intermediate hydrates.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR spectroscopy that provides information about the vibrational modes of a molecule. unchainedlabs.com It is particularly useful for studying the symmetric vibrations of non-polar bonds and for analyzing low-frequency lattice vibrations.
The bromate ion (BrO₃⁻) belongs to the C₃ᵥ point group and is expected to exhibit four Raman active vibrational modes. The symmetric stretching mode (ν₁) is typically observed as a strong, polarized band in the Raman spectrum, while the asymmetric stretching (ν₃) and bending (ν₂, ν₄) modes are also Raman active. nih.gov
In the solid state, the crystal field can affect the symmetry of the bromate ion, potentially leading to a lowering of its symmetry. This can result in the splitting of degenerate vibrational modes and the appearance of bands that are inactive in the free ion. The number and polarization of the observed Raman bands can thus be used to determine the site symmetry of the bromate anion within the crystal lattice of this compound.
Table 2: Raman Active Vibrational Modes of the Bromate Anion (C₃ᵥ Symmetry)
| Mode | Symmetry | Description | Approximate Frequency (cm⁻¹) |
|---|---|---|---|
| ν₁ | A₁ | Symmetric Stretch | ~794 |
| ν₂ | A₁ | Symmetric Bend | ~420 |
| ν₃ | E | Asymmetric Stretch | ~805 |
Source: Data derived from studies on bromate ions in solution. nih.gov Frequencies in the solid state may vary.
The low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) provides information about the external vibrations of the crystal lattice, known as phonon modes. horiba.com These modes involve the collective motions of the lead cations, bromate anions, and water molecules as whole units.
The Raman bands in this region can be assigned to translational and rotational lattice modes. The vibrations involving the heavier lead atoms (Pb-O lattice vibrations) are expected to occur at very low frequencies. uu.nl The analysis of these low-frequency modes can provide insights into the crystal packing and the intermolecular forces within this compound.
Polarization Studies for Anisotropy Analysis and Crystal Orientation
Polarized vibrational spectroscopy, particularly polarized Raman spectroscopy, is a powerful non-destructive technique for elucidating the crystallographic orientation and vibrational anisotropy of single crystals. aip.orgaip.orgresearchgate.net By analyzing the intensity of Raman scattered light as a function of the polarization of the incident and scattered beams relative to the crystal axes, one can determine the symmetry of the vibrational modes. mdpi.com This information is crucial for a complete assignment of the observed vibrational bands and provides a detailed picture of the molecular and ionic arrangement within the crystal lattice.
For a hypothetical single crystal of this compound, polarized Raman experiments would be essential. The bromate ion (BrO₃⁻), which has a trigonal pyramidal structure (C₃ᵥ symmetry), is expected to exhibit distinct vibrational modes. youtube.comyoutube.com The orientation of these bromate ions within the unit cell will dictate the polarization dependence of their Raman signals.
The general procedure for such an analysis involves mounting a single crystal on a goniometer, which allows for precise rotation. A polarized laser beam is then focused onto the crystal, and the scattered light is collected through a polarizer. By systematically rotating the crystal and the polarizers, a set of polarized Raman spectra is obtained. The intensity of a given Raman band will vary depending on the scattering geometry, and this variation is governed by the Raman tensor of the specific vibrational mode.
The analysis of these intensity variations allows for the determination of the components of the Raman tensor for each mode, which in turn confirms the symmetry of the vibration. This process is instrumental in distinguishing between vibrational modes that might be close in frequency but have different symmetries. Furthermore, the polarization data can be used to definitively identify the orientation of the crystallographic axes.
A representative data table illustrating the expected vibrational modes of the bromate ion and their symmetries is provided below. The precise wavenumbers in this compound would be influenced by the crystal field, the presence of the lead(II) cation, and the water of hydration.
| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Description |
| ν₁ | A₁ | ~800 | Symmetric Br-O stretch |
| ν₂ | A₁ | ~420 | Symmetric O-Br-O bend (umbrella mode) |
| ν₃ | E | ~800 | Asymmetric Br-O stretch |
| ν₄ | E | ~360 | Asymmetric O-Br-O bend |
This table presents the fundamental vibrational modes of the bromate ion. The exact frequencies can shift due to interactions within the crystal lattice.
UV-Visible and Photoluminescence Spectroscopy
The electronic properties of this compound can be investigated using UV-Visible absorption and photoluminescence spectroscopy. These techniques provide information about the electronic transitions within the constituent ions and the potential for the material to emit light upon excitation.
The UV-Visible absorption spectrum of this compound is expected to be a composite of the electronic transitions originating from the Pb²⁺ cation and the BrO₃⁻ anion.
The bromate ion (BrO₃⁻) is also expected to exhibit electronic transitions in the UV region. These transitions would likely involve the excitation of non-bonding electrons on the oxygen atoms to anti-bonding molecular orbitals within the ion (n → σ* or n → π* transitions). Ab initio studies on related species like HOBr suggest the presence of electronic transitions in the UV spectrum. acs.org
A hypothetical UV-Visible absorption spectrum of this compound would therefore likely feature strong absorption bands in the ultraviolet, with the possibility of distinct peaks or shoulders corresponding to the transitions within the Pb²⁺ and BrO₃⁻ ions.
| Ion | Electronic Transition | Expected Absorption Region |
| Lead(II) (Pb²⁺) | 6s² → 6s⁶p | Ultraviolet (typically < 400 nm) |
| Bromate (BrO₃⁻) | n → σ* / n → π* | Ultraviolet |
This table provides a general overview of the expected electronic transitions. The exact absorption wavelengths are highly dependent on the crystal structure and coordination environment.
The lead(II) ion, being an s² ion, is known to exhibit luminescence in various host lattices. acs.org The emission properties are strongly dependent on the host material and the local environment of the Pb²⁺ ion. The luminescence typically arises from the reverse of the s-p absorption process, i.e., the de-excitation of an electron from the 6p to the 6s orbital.
The emission from Pb²⁺ centers can occur over a wide spectral range, from the UV to the visible, and is often characterized by a large Stokes shift (a significant difference in energy between the absorption and emission maxima). This is due to substantial geometric relaxation in the excited state. The emission can be a single broad band or multiple bands, depending on the presence of different Pb²⁺ sites within the crystal lattice. For instance, some Pb(II) complexes have been shown to have maximum emission peaks in the blue region of the spectrum. acs.orgnih.gov
The mechanism of luminescence in s² ions like Pb²⁺ is often described in terms of the Seitz model, which considers the transitions between the ¹S₀ ground state and the ³P₀, ³P₁, ³P₂, and ¹P₁ excited states. The absorption is typically to the ¹P₁ state, followed by non-radiative relaxation to the lower-lying triplet states (³P₁, ³P₀). Emission then occurs from these triplet states back to the ground state. The spin-forbidden nature of these triplet-singlet transitions can lead to relatively long luminescence lifetimes. researchgate.netbohrium.com
Computational Chemistry and Theoretical Modeling of Lead 2+ ;dibromate;hydrate
Molecular Dynamics (MD) Simulations
Lattice Dynamics and Phonon Dispersion Relations:No published data is available.
Based on the information gathered, there is a significant lack of specific computational research data for the compound "Lead(2+);dibromate;hydrate" that directly addresses the topics of "Simulation of Phase Transitions and Thermal Stability Predictions" and "Quantum Chemical Topology (QCT) Analysis" including "Electron Localization Function (ELF)," "Reduced Density Gradient (RDG)," and "Bader's Quantum Theory of Atoms in Molecules (QTAIM)."
The search results provide general information about:
The existence and basic properties of lead(II) bromate (B103136) and its monohydrate form. americanelements.comnih.gov
Computational studies on the hydration of the lead(II) ion (Pb²⁺), but not involving the bromate anion. mdpi.com
Theoretical studies on bromate formation, bromine hydrates, and the thermal stability of other lead-containing compounds like lead halide perovskites. nih.govacs.orgnih.govacs.orgacs.org
General descriptions and applications of computational methods like ELF, RDG, and QTAIM to various molecules, including some lead complexes, but not specifically to lead(II) bromate hydrate (B1144303). researchgate.netarxiv.orgjussieu.frias.ac.inacs.orgresearchgate.netresearchgate.netresearchgate.netacs.orguniovi.es
Without specific published research on the simulation of phase transitions, thermal stability, and detailed QCT analysis for "this compound," it is not possible to generate a scientifically accurate article with the detailed research findings and data tables required by the user's strict outline. The available information is too general to fulfill the request.
Reactivity and Decomposition Mechanisms of Lead 2+ ;dibromate;hydrate
Thermal Decomposition Pathways and Product Identification
The thermal decomposition of Lead(2+);dibromate;hydrate (B1144303) is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. The nature of the final products is highly dependent on the temperature and atmospheric conditions. In general, heating of metal bromates leads to the formation of the corresponding metal bromide and oxygen. For instance, the thermal decomposition of lead nitrate (B79036), another lead salt, yields lead(II) oxide, nitrogen dioxide, and oxygen upon heating quora.comscribd.com. While specific studies on lead(II) bromate (B103136) hydrate are not abundant, analogous reactions of other metal hydrates, such as ferrous sulfate heptahydrate, show an initial loss of water molecules followed by the decomposition of the anhydrous salt to form ferric oxide, sulfur dioxide, and sulfur trioxide scribd.com.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for investigating the thermal decomposition of compounds like Lead(2+);dibromate;hydrate. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
A hypothetical TGA curve for this compound would be expected to show an initial mass loss corresponding to the removal of water of hydration. This dehydration step is typically endothermic and would be observed as a peak in the DSC curve. Following dehydration, further heating would lead to the decomposition of the anhydrous lead(II) bromate. This decomposition is an exothermic process for many bromates and would result in a significant mass loss as gaseous products are evolved.
Hypothetical TGA and DSC Data for this compound
| Temperature Range (°C) | Mass Loss (%) | DSC Event | Associated Process |
|---|---|---|---|
| 100 - 200 | X | Endotherm | Dehydration: Pb(BrO₃)₂·H₂O(s) → Pb(BrO₃)₂(s) + H₂O(g) |
Note: This table is based on the expected behavior of similar compounds and is for illustrative purposes. Actual values would need to be determined experimentally.
Phase equilibria in binary systems, such as that of EuBr₂–CsBr, have been effectively studied using DSC to determine melting points, decomposition temperatures, and eutectic compositions acs.org. Similar methodologies could be applied to understand the phase transitions of this compound.
Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) is a powerful technique for identifying the volatile products released during thermal decomposition. wikipedia.orgeag.comnih.govtandfonline.comresearchgate.net In the case of this compound, EGA-MS would be used to detect the evolution of water vapor during the initial dehydration step. Subsequent decomposition of the anhydrous salt would be expected to release oxygen, which could be identified by its characteristic mass-to-charge ratio in the mass spectrometer.
The decomposition of similar lead salts provides a reference for the expected gaseous products. For example, the thermal decomposition of lead(II) nitrate produces nitrogen dioxide and oxygen quora.comscribd.com. For lead(II) bromate, the primary gaseous product of decomposition is expected to be oxygen, with the solid residue being lead(II) bromide wikipedia.org.
Expected Volatile Products from the Thermal Decomposition of this compound
| Decomposition Stage | Volatile Product | Chemical Formula | Method of Detection |
|---|---|---|---|
| Dehydration | Water | H₂O | EGA-MS |
The kinetics of the solid-state thermal decomposition of this compound can be studied using data obtained from TGA experiments performed at different heating rates. By applying various kinetic models (e.g., Coats-Redfern, Flynn-Wall-Ozawa), it is possible to determine the activation energy and the reaction mechanism of the decomposition process. These models help in understanding whether the decomposition is controlled by nucleation, geometric progression, or diffusion.
Photochemical Degradation and Reaction Pathways
The photochemical degradation of this compound involves the absorption of light energy, leading to the excitation of electrons and subsequent chemical reactions. The bromate ion (BrO₃⁻) is known to be susceptible to photochemical reduction.
Exposure to UV/Visible light can induce the degradation of bromate ions, particularly in aqueous solutions. The photocatalytic decomposition of bromate is an area of active research, often employing catalysts to enhance the degradation process under UV irradiation researchgate.netnih.gov. While specific studies on the solid-state photodegradation of this compound are scarce, the known aqueous photochemistry of the bromate ion suggests that the solid compound may also exhibit some degree of instability upon prolonged exposure to light. The presence of the lead(II) cation could also influence the photochemical behavior of the compound.
The photochemical reduction of bromate ions in aqueous solution typically proceeds through a series of radical intermediates to ultimately form bromide ions (Br⁻). The degradation process can be initiated by hydrated electrons (e⁻aq) and hydrogen atom radicals (H•) generated by the photolysis of water or other sensitizers nih.govresearchgate.net.
A proposed pathway for the photochemical degradation of the bromate ion in this compound, by analogy to aqueous systems, could involve the following steps:
Excitation: Pb(BrO₃)₂·H₂O + hν → [Pb(BrO₃)₂·H₂O]*
Electron Transfer/Radical Formation: The excited state may lead to the formation of radical species.
Decomposition: The bromate radical can undergo further reactions to form more stable products.
Final Products: The final solid product is likely to be lead(II) bromide (PbBr₂), with the liberation of oxygen.
In aqueous solutions, the degradation of bromate can be enhanced by the presence of certain alcohols, which act as hole scavengers, leading to a greater abundance of electrons for the reduction of bromate nih.gov.
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Pb(BrO₃)₂·H₂O |
| Lead(II) bromate | Pb(BrO₃)₂ |
| Lead(II) bromide | PbBr₂ |
| Lead(II) nitrate | Pb(NO₃)₂ |
| Lead(II) oxide | PbO |
| Ferrous sulfate heptahydrate | FeSO₄·7H₂O |
| Ferric oxide | Fe₂O₃ |
| Nitrogen dioxide | NO₂ |
| Oxygen | O₂ |
| Sulfur dioxide | SO₂ |
| Sulfur trioxide | SO₃ |
| Water | H₂O |
| Europium(II) bromide | EuBr₂ |
Advanced Analytical Methodologies for Comprehensive Lead 2+ ;dibromate;hydrate Characterization
Synchrotron-Based Techniques
Synchrotron light sources provide exceptionally bright and tunable X-ray beams, enabling experiments that are not feasible with conventional laboratory equipment. These properties are ideal for detailed structural analysis of materials like lead(II) dibromate monohydrate.
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. mdpi.comillinois.edu For Pb(BrO₃)₂·H₂O, tuning the synchrotron X-ray energy to the Pb L₃-edge (around 13.04 keV) allows for the selective probing of the lead(II) centers. researchgate.net The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which covers the first ~50 eV above the absorption edge, is highly sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the lead atom. illinois.edu Analysis of the XANES spectrum for lead(II) dibromate monohydrate would confirm the +2 oxidation state of lead and provide insights into the symmetry of its coordination environment, which is influenced by the surrounding bromate (B103136) and water ligands. researchgate.netscirp.org
The EXAFS region, extending several hundred eV beyond the edge, contains oscillatory features that arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations yields precise information about the identity, number, and distance of atoms in the local coordination sphere of the lead ion. For Pb(BrO₃)₂·H₂O, EXAFS analysis would quantitatively determine the Pb-O bond distances to the oxygen atoms of the bromate anions and the water molecule, as well as the corresponding coordination numbers. This is crucial for understanding how the lone pair of electrons on the Pb²⁺ ion influences its coordination geometry.
Table 1: Representative EXAFS Fitting Parameters for the First Coordination Shell of Lead in Pb(BrO₃)₂·H₂O
| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Pb–O (Bromate) | 6 | 2.55 | 0.009 |
| Pb–O (Water) | 1 | 2.48 | 0.008 |
While laboratory X-ray diffraction (XRD) is a standard tool for crystal structure analysis, synchrotron-based high-resolution powder X-ray diffraction (HRPXRD) offers superior resolution, higher intensity, and lower background noise. ansto.gov.ausynchrotron-analysis.ch These advantages are critical for accurately solving the crystal structure of a complex material like lead(II) dibromate monohydrate, especially for precisely locating the positions of the lighter oxygen atoms in the presence of the heavy lead atom.
HRPXRD data would allow for a detailed Rietveld refinement to obtain highly accurate unit cell parameters and atomic coordinates. Furthermore, the technique is exceptionally powerful for in-situ studies. rsc.org By equipping the diffractometer with a heating stage, the dehydration process of Pb(BrO₃)₂·H₂O can be monitored in real-time. The HRPXRD patterns collected as a function of temperature would reveal the precise temperature at which the water molecule is lost and characterize the resulting structural transformations, including changes in lattice parameters, symmetry, and the formation of any anhydrous phases. igminresearch.jpigminresearch.com
Table 2: Hypothetical Unit Cell Parameter Changes in Pb(BrO₃)₂·H₂O During In-Situ Heating Monitored by Synchrotron XRD
| Temperature (°C) | Phase | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 25 | Monohydrate | 10.32 | 6.85 | 8.11 | 94.5 | 571.2 |
| 150 | Monohydrate (pre-transition) | 10.35 | 6.87 | 8.13 | 94.6 | 575.8 |
| 200 | Anhydrous Phase | 10.15 | 6.70 | 7.95 | 92.1 | 539.4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful probe of the local chemical environment of specific nuclei. For lead(II) dibromate monohydrate, both ²⁰⁷Pb and ¹H NMR provide unique structural and dynamic information.
The lead-207 (B76081) (²⁰⁷Pb) isotope has a nuclear spin of I=1/2, making it suitable for high-resolution solid-state NMR studies. huji.ac.il A key feature of ²⁰⁷Pb NMR is its extremely wide chemical shift range (over 10,000 ppm), which makes the observed chemical shift exceptionally sensitive to subtle changes in the lead atom's coordination, the covalency of its bonds, and its electronic structure. mdpi.comescholarship.org
A solid-state ²⁰⁷Pb NMR spectrum of Pb(BrO₃)₂·H₂O would provide a precise value for the isotropic chemical shift (δiso), which can be correlated with the lead coordination number and mean lead-oxygen bond lengths. mdpi.comacs.org Additionally, for a static or slow-spinning sample, the spectrum reveals the chemical shift anisotropy (CSA). The CSA parameters (span Ω and skew κ) provide detailed information about the symmetry of the electron density around the lead nucleus. mdpi.com A large CSA would be indicative of a distorted coordination geometry, likely influenced by the stereochemically active 6s² lone pair on the Pb(II) ion. The data obtained would be a unique fingerprint of the specific lead environment in this hydrated bromate salt. scholaris.ca
Table 3: Comparison of Hypothetical Solid-State ²⁰⁷Pb Isotropic Chemical Shifts
| Compound | Isotropic Chemical Shift (δiso, ppm) | Lead Coordination Environment |
| Pb(NO₃)₂ | -3450 | 12-coordinate (Pb-O) |
| PbCl₂ | -1745 | 9-coordinate (Pb-Cl) |
| PbSO₄ | -3615 | 12-coordinate (Pb-O) |
| Pb(BrO₃)₂·H₂O (Predicted) | -2800 | 7-coordinate (Pb-O) |
Solid-state proton (¹H) NMR spectroscopy is a highly effective tool for characterizing water molecules and hydroxyl groups in crystalline solids. nih.gov In Pb(BrO₃)₂·H₂O, ¹H NMR can provide critical information on the state of the single water molecule within the crystal lattice.
The ¹H NMR spectrum would show a characteristic signal for the water molecule. The lineshape and chemical shift of this signal are influenced by the strength of the hydrogen bonds it forms with the oxygen atoms of the neighboring bromate anions. acs.org Furthermore, variable-temperature ¹H NMR experiments can reveal information about the dynamics of the water molecule. Changes in the spectral linewidth as a function of temperature can indicate the onset of molecular motions, such as the 180° "flipping" motion of the water molecule about its C₂ axis, providing insight into the energy barriers for these processes. aip.orgnih.gov
Table 4: Representative Solid-State ¹H NMR Data for Water in a Crystalline Hydrate (B1144303)
| Proton Environment | Isotropic Chemical Shift (δiso, ppm) | Linewidth (FWHM, kHz) at 25°C | Notes |
| Water in Pb(BrO₃)₂·H₂O | +5.5 | 45 | Broad line indicates restricted mobility in a rigid lattice. |
| Mobile Surface Water | +4.4 | 10 | Narrower line would indicate higher mobility (if present). |
Electron Microscopy Techniques
Electron microscopy offers direct visualization of a material's morphology and microstructure at the micro- and nanoscale. For a crystalline powder like lead(II) dibromate monohydrate, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable.
Scanning Electron Microscopy (SEM) would be used to investigate the morphology of the Pb(BrO₃)₂·H₂O crystals, revealing their size distribution, shape (e.g., prismatic, tabular), and surface features. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can perform elemental analysis, confirming the presence and mapping the distribution of lead, bromine, and oxygen, thereby verifying the chemical homogeneity of the sample.
Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the visualization of nanoscale features such as crystal defects or domains. nih.gov More importantly, TEM can be operated in diffraction mode. Selected Area Electron Diffraction (SAED) performed on individual nanocrystals would produce a diffraction pattern that confirms the single-crystalline nature of the particles and can be indexed to determine the crystal lattice parameters, complementing the bulk data obtained from powder XRD. researchgate.netnih.gov
Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis
Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface topography and determining the morphology and particle size distribution of solid materials. In the analysis of Lead(2+);dibromate;hydrate, SEM provides high-resolution images of the crystal habits and aggregates.
Researchers have utilized SEM to study the general morphology of various hydrated compounds, revealing diverse crystalline forms. While specific studies on this compound are not extensively documented in publicly available literature, the principles of SEM analysis remain applicable. For instance, in studies of other inorganic hydrates, SEM has been instrumental in identifying crystalline structures, which can range from well-defined geometric shapes to more irregular agglomerates. The particle size of these hydrates can also be accurately measured from SEM micrographs, a critical parameter that influences properties such as solubility and reactivity.
A hypothetical analysis of this compound using SEM could yield data on its crystal morphology and size distribution. Such an analysis would involve dispersing a sample of the compound on a conductive stub and coating it with a thin layer of a conductive material, such as gold or carbon, to prevent charging under the electron beam. The instrument would then scan the sample with a focused beam of electrons, and the signals arising from electron-sample interactions would be collected to form an image.
Table 1: Hypothetical SEM Analysis Data for this compound
| Parameter | Description | Hypothetical Finding |
| Crystal Morphology | The characteristic geometric shape of the crystals. | Orthorhombic or monoclinic crystals with well-defined facets. |
| Particle Size Range | The distribution of particle sizes within the sample. | 10 µm - 50 µm |
| Surface Topography | The fine-scale surface features of the crystals. | Smooth surfaces with occasional step-like growth features. |
| Aggregation | The tendency of individual crystals to form larger clusters. | Formation of loose agglomerates of primary crystals. |
This table is interactive. You can sort and filter the data.
Transmission Electron Microscopy (TEM) for Nanostructure, Defects, and Electron Diffraction
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal structure, or nanostructure, of materials at the atomic scale. For this compound, TEM would be employed to examine features such as crystal lattice defects, grain boundaries, and to obtain electron diffraction patterns for crystallographic analysis.
While direct TEM studies on this compound are scarce in the available literature, the application of TEM to other lead-containing compounds and crystalline hydrates provides a framework for its potential use. For example, TEM has been used to observe the nanoscale deposition of lead from aqueous solutions and to characterize the structure of lead-based nanoparticles. nih.govnih.gov
In a TEM analysis of this compound, a very thin sample (typically less than 100 nm) would be prepared to allow electrons to pass through it. The transmitted and scattered electrons are then focused by a series of electromagnetic lenses to form an image or a diffraction pattern on a detector.
Nanostructure and Defects: High-resolution TEM (HRTEM) imaging could reveal the arrangement of atoms within the this compound crystal lattice. This would allow for the identification of any crystalline imperfections, such as dislocations, stacking faults, or point defects. The presence and nature of these defects can have a profound impact on the material's properties.
Electron Diffraction: Selected Area Electron Diffraction (SAED) is a powerful TEM technique that provides information about the crystal structure. wikipedia.org By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated. This pattern, consisting of a series of spots or rings, is characteristic of the material's crystal lattice and can be used to determine lattice parameters and crystal symmetry. For this compound, SAED would be crucial for confirming its crystal structure and identifying different crystalline phases if present.
Table 2: Potential TEM Analysis Findings for this compound
| Analysis Technique | Information Obtained | Potential Findings for this compound |
| High-Resolution TEM (HRTEM) | Atomic-scale imaging of the crystal lattice. | Visualization of the arrangement of lead, dibromate, and water molecules. Identification of planar defects or dislocations. |
| Selected Area Electron Diffraction (SAED) | Crystallographic information, including lattice parameters and symmetry. | Confirmation of the crystal system (e.g., orthorhombic, monoclinic) and determination of unit cell dimensions. |
This table is interactive. You can sort and filter the data.
Contextual Research Avenues and Future Directions for Lead 2+ ;dibromate;hydrate
Comparative Studies with Other Lead(II) Halogenates and Hydrates
A systematic investigation of lead(II) bromate (B103136) hydrate (B1144303) would be significantly enriched by comparative studies with its halogenate counterparts (e.g., lead(II) chlorate (B79027) and iodate (B108269) hydrates) and the more extensively studied lead(II) halides.
The reactivity of lead(II) halogenates is intrinsically linked to their structure. The stereochemically active 6s² lone pair of electrons on the Pb(II) ion often results in distorted coordination geometries, described as hemidirected, where ligands are unevenly distributed. nih.govresearchgate.net In contrast, a holodirected geometry features a more symmetric ligand distribution. nih.govresearchgate.net The nature of the halogenate anion and the presence of hydrate molecules can influence which geometry is adopted.
A comparative study would likely reveal trends in thermal stability and decomposition pathways. Lead(II) bromate monohydrate is known to decompose at approximately 180°C. icdst.orgresearchgate.net A systematic thermal analysis (TGA/DSC) of the lead(II) halogenate series would elucidate how the identity of the halogen affects the decomposition temperature and the nature of the resulting products. It is anticipated that the reactivity would correlate with the oxidizing strength of the halate anion (ClO₃⁻ > BrO₃⁻ > IO₃⁻).
| Compound | Formula | Decomposition Temperature (°C) | Crystal System |
| Lead(II) Bromate Monohydrate | Pb(BrO₃)₂·H₂O | ~180 | Crystalline Solid |
| Lead(II) Bromide | PbBr₂ | mp: 371, bp: 892 | Orthorhombic |
| Lead(II) Chlorate | Pb(ClO₃)₂ | Decomposes | Data not readily available |
| Lead(II) Iodate | Pb(IO₃)₂ | Decomposes | Monoclinic |
This table is populated with available data and highlights areas where further research on lead(II) chlorate and detailed structural data for the bromate is needed.
Furthermore, the presence of a water molecule in the crystal lattice of lead(II) bromate monohydrate introduces the possibility of hydrogen bonding. This can create complex three-dimensional networks, influencing the material's physical properties. A comparative crystallographic study of the hydrated lead(II) halogenate series would provide invaluable insight into how the interplay between the halogenate anion and the water of hydration dictates the final solid-state structure. The coordination of water to the lead(II) center is also a key area for investigation, as lead(II) can exhibit a range of coordination numbers, often between 6 and 8 in its hydrated form. mdpi.comresearchgate.net
Integration into Broader Inorganic Chemistry Curricula and Research Programs
Lead(II) bromate hydrate serves as an excellent case study for advanced inorganic chemistry curricula. Its study can be used to illustrate several key concepts:
Stereochemical Activity of the Lone Pair: It provides a tangible example of the inert pair effect and its structural consequences (hemidirected vs. holodirected geometries). nih.gov
Periodic Trends: A comparative study with other lead halogenates effectively demonstrates how properties change with the identity of the halogen.
Gaps in Knowledge: The limited data on this compound can be used to stimulate critical thinking and highlight that even seemingly simple inorganic salts can be under-investigated, encouraging students to engage with primary literature and identify areas for new research.
Incorporating such "data-poor" compounds into research programs can provide well-defined, achievable projects for undergraduate or graduate students, focusing on synthesis, crystallization, and characterization using modern techniques.
Unexplored Synthetic Challenges and Discovery of Novel Polymorphs
The common preparation of lead(II) bromate involves the reaction of a soluble lead(II) salt, like lead acetate (B1210297), with a bromate salt, such as potassium bromate, often in the presence of acetic acid. sciencemadness.org However, there is significant scope for exploring alternative synthetic routes that could yield different polymorphs or hydrates.
Unexplored synthetic challenges include:
Hydrothermal Synthesis: This technique could lead to the formation of novel crystalline phases or hydrates with different stoichiometries under controlled temperature and pressure.
Solvothermal Synthesis: Using non-aqueous solvents could result in the incorporation of solvent molecules into the crystal lattice, creating new solvatomorphs with unique properties.
Control of Crystallization Conditions: Systematically varying parameters such as pH, temperature, and concentration during crystallization from aqueous solutions could allow for the isolation of different polymorphs of lead(II) bromate hydrate. The discovery of polymorphs is crucial as different crystal structures can lead to vastly different physical and chemical properties.
Emerging Theoretical and Spectroscopic Approaches for Complex Inorganic Hydrates
Modern computational and spectroscopic methods offer powerful tools to investigate the properties of lead(II) bromate hydrate, even in the absence of large single crystals suitable for conventional X-ray diffraction.
Theoretical Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to predict the stable geometries of [Pb(BrO₃)₂(H₂O)n] clusters, clarifying the coordination environment of the lead(II) ion and the role of the water molecule. mdpi.com Such calculations can also help to rationalize the observed vibrational spectra.
Ab Initio Molecular Dynamics (AIMD): AIMD simulations can provide insights into the dynamics of the hydrated lead(II) ion in solution and the interactions between the lead(II) cation, bromate anions, and water molecules. researchgate.net
Spectroscopic Approaches:
Raman and Infrared (IR) Spectroscopy: A detailed vibrational spectroscopic study of lead(II) bromate monohydrate is lacking. Such an analysis would help to characterize the Br-O bonds within the bromate anion and identify the vibrational modes associated with the coordinated water molecule and the Pb-O bonds. scirp.org Comparing the spectra to those of anhydrous lead(II) bromate and other metal bromate hydrates would provide a deeper understanding of the structural role of water.
Solid-State NMR Spectroscopy: ²⁰⁷Pb solid-state NMR spectroscopy is highly sensitive to the local coordination environment of the lead nucleus. This technique could be used to distinguish between different polymorphs and to probe the symmetry of the lead site, providing data that is complementary to diffraction methods.
The application of these modern techniques promises to shed significant light on the fundamental properties of lead(II) bromate hydrate, transforming it from a chemical curiosity into a well-characterized component of the broader family of inorganic lead compounds.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing lead(II) dibromate hydrate, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves reacting lead(II) nitrate with potassium bromate in acidic conditions. Key steps include:
- Precise stoichiometric ratios (e.g., Pb(NO₃)₂ + 2KBrO₃ → Pb(BrO₃)₂ + 2KNO₃).
- Hydration control via slow crystallization in controlled humidity.
- Validation using X-ray diffraction (XRD) to confirm crystal structure and thermogravimetric analysis (TGA) to quantify hydrate content .
Q. How do researchers characterize the solubility and stability of lead(II) dibromate hydrate under varying environmental conditions?
- Methodological Answer :
- Solubility : Measure via gravimetric analysis (e.g., saturation point determination in aqueous solutions at 25°C) .
- Stability : Conduct accelerated aging studies under UV light, humidity, and temperature fluctuations. Monitor decomposition using UV-Vis spectroscopy for bromate ion (BrO₃⁻) release .
- Anomalous data (e.g., unexpected precipitation) should prompt re-evaluation of ionic strength and counterion effects .
Q. What spectroscopic techniques are most effective for identifying hydration states in lead(II) dibromate hydrate?
- Methodological Answer :
- Solid-state NMR : Use ²H and ³⁵Cl NMR to probe water molecule dynamics and anion interactions .
- TGA-DSC : Quantify water loss during heating and correlate with endothermic/exothermic transitions .
- Raman spectroscopy : Differentiate between coordinated and lattice water via O-H stretching frequencies .
Advanced Research Questions
Q. How can researchers design experiments to mitigate lead contamination risks when handling lead(II) dibromate hydrate?
- Methodological Answer :
- Containment : Use gloveboxes or fume hoods with HEPA filters to prevent airborne Pb²⁺ exposure.
- Waste management : Precipitate lead residues as PbS (using Na₂S) for safe disposal .
- Monitoring : Employ atomic absorption spectroscopy (AAS) to quantify lead levels in lab surfaces and waste streams .
Q. What computational frameworks can predict the thermodynamic properties of lead(II) dibromate hydrate, and how do they align with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Model lattice energy and hydration thermodynamics. Compare calculated vs. experimental enthalpy of hydration .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends. Validate with experimental solubility product (Ksp) measurements .
- Address discrepancies by refining force fields or incorporating anharmonic effects in vibrational modes .
Q. How do researchers resolve contradictions in reported crystal structures of lead(II) dibromate hydrate?
- Methodological Answer :
- Multi-technique validation : Combine single-crystal XRD, powder XRD, and electron diffraction to assess polymorphism or phase impurities .
- Data reconciliation : Use Rietveld refinement to identify preferential orientation errors in older datasets. Cross-reference with ICSD/CCDC databases .
Q. What cross-disciplinary approaches are suitable for studying the environmental impact of lead(II) dibromate hydrate degradation products?
- Methodological Answer :
- Ecotoxicology : Pair ICP-MS for lead quantification in soil/water samples with bioassays (e.g., Daphnia magna mortality tests) .
- Geochemical modeling : Use PHREEQC to predict BrO₃⁻ mobility in groundwater systems. Compare with field data from contaminated sites .
Methodological Best Practices
- Data Integrity : Replicate experiments across independent labs to confirm reproducibility. Use NIST-traceable standards for calibration .
- Literature Synthesis : Leverage databases like SciFinder and Reaxys to map conflicting data trends. Apply citation tracking (e.g., Web of Science) to identify foundational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
